molecular formula C25H30BrNO5 B584914 Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate CAS No. 869111-53-5

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Cat. No.: B584914
CAS No.: 869111-53-5
M. Wt: 504.421
InChI Key: KSKVPVAXSYPJEF-CLAROIROSA-N
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Description

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the morpholine ring, followed by the introduction of the tert-butyl group and other substituents. Key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

    Bromination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S,5S,6R)-3-[(3R)-4-chloro-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
  • Tert-butyl (3S,5S,6R)-3-[(3R)-4-fluoro-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Uniqueness

Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is unique due to the presence of the bromo and hydroxy groups, which confer distinct reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVPVAXSYPJEF-CLAROIROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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